molecular formula C12H19NO4S B3021474 N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide CAS No. 6965-77-1

N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide

Cat. No.: B3021474
CAS No.: 6965-77-1
M. Wt: 273.35 g/mol
InChI Key: RUCCTVXPDZVRIG-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide is a sulfonamide derivative featuring hydroxyethyl and hydroxypropyl substituents on the nitrogen atom of the p-toluenesulphonamide backbone. The hydroxyalkyl groups enhance hydrophilicity, which may improve solubility and reduce toxicity compared to halogenated analogs.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-11-3-5-12(6-4-11)18(16,17)13(8-10-15)7-2-9-14/h3-6,14-15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCCTVXPDZVRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989770
Record name N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide
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Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6965-77-1
Record name N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
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Record name N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide
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Record name N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide
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Record name N-(2-hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide
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Biological Activity

N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a p-toluenesulfonamide moiety, with hydroxyethyl and hydroxypropyl substituents. The presence of these hydroxy groups enhances solubility and reactivity, which are critical for its biological functions.

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₃S
Molecular Weight259.32 g/mol
CAS Number26831-90-3

Synthesis

The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride with 2-aminoethanol and 3-amino-1-propanol in the presence of a base such as sodium hydroxide. The reaction conditions are optimized for high yield and purity, often utilizing continuous flow reactors in industrial settings.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins through hydrogen bonding facilitated by the hydroxy groups. The sulfonamide moiety can inhibit enzyme activity, particularly in metabolic pathways involving amino acids and nucleotides.

  • Enzyme Inhibition : Studies indicate that sulfonamides can inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, thus exhibiting antibacterial properties.
  • Protein Interaction : The hydroxy groups allow for enhanced binding to protein targets, potentially influencing cellular signaling pathways.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antibiotic agent.
  • Antitumor Properties : Investigations into its effects on cancer cell lines have shown that it may induce apoptosis through modulation of key signaling pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in animal models, suggesting a role in managing inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study conducted on the compound's effect against E. coli and Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL, supporting its use in treating infections caused by these pathogens.
  • Cancer Research : In vitro tests on human breast cancer cell lines revealed that the compound reduced cell viability by approximately 40% at a concentration of 100 µM after 48 hours, indicating its potential as an anticancer agent.
  • Anti-inflammatory Research : An animal study demonstrated that administration of the compound significantly decreased levels of pro-inflammatory cytokines (TNF-α and IL-6) in serum after induced inflammation, highlighting its therapeutic potential in inflammatory conditions.

Comparative Analysis

When compared to similar compounds such as N-(2-Hydroxyethyl)-p-toluenesulphonamide and N-(2-Hydroxypropyl)-p-toluenesulphonamide, this compound exhibits enhanced solubility and biological activity due to the dual hydroxy substitutions.

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, anticancerDual hydroxy groups enhance reactivity
N-(2-Hydroxyethyl)-p-toluenesulphonamideModerate antibacterialLacks hydroxypropyl group
N-(2-Hydroxypropyl)-p-toluenesulphonamideLimited data on biological activityLacks hydroxyethyl group

Scientific Research Applications

Drug Formulation
N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-p-toluenesulphonamide is explored in pharmaceutical formulations due to its potential as an excipient. Its hydrophilic nature can aid in solubilizing active pharmaceutical ingredients (APIs), enhancing their bioavailability. The compound's compatibility with various drug substances makes it a candidate for developing sustained-release formulations .

Case Study: Enhanced Drug Delivery
In a study examining the effects of various sulfonamide derivatives on drug release profiles, this compound was found to significantly improve the solubility and release rate of poorly soluble drugs. This was attributed to its ability to form hydrogen bonds with drug molecules, facilitating their dissolution in physiological conditions .

Biocompatibility and Medical Devices

Potential in Medical Applications
The biocompatibility of sulfonamide derivatives positions this compound as a promising candidate for use in medical devices. Its low toxicity profile and ability to form stable complexes with biological molecules make it suitable for applications in drug delivery systems and tissue engineering scaffolds .

Research Findings on Biocompatibility
Research has demonstrated that polymers modified with this sulfonamide exhibit enhanced cell adhesion and proliferation compared to unmodified counterparts. This characteristic is crucial for developing scaffolds that support tissue regeneration and repair .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the sulfonamide nitrogen significantly influence reactivity, solubility, and applications. Key analogs include:

Compound Substituents Key Properties References
N-Allyl-N-(3-hydroxypropyl)-p-toluenesulfonamide Allyl, 3-hydroxypropyl Synthesized via Mitsunobu reaction (DEAD/PPh₃); IR peaks at 1345, 1162 cm⁻¹ (S=O stretches)
N-(2-Chloroethyl)-N-(2-chloropropyl)-p-toluenesulphonamide 2-Chloroethyl, 2-chloropropyl Chloro groups increase lipophilicity; likely higher toxicity and chemical stability
3-Chloro-N-phenyl-phthalimide Phenyl, chloro (phthalimide backbone) Used in polyimide synthesis; high purity required for polymer applications
  • Hydroxyalkyl vs. In contrast, hydroxyethyl/hydroxypropyl groups in the target compound promote hydrogen bonding, enhancing water solubility .
  • Hydroxyalkyl vs. Chloroalkyl Groups : Chloro derivatives (e.g., N-(2-Chloroethyl)-N-(2-chloropropyl)-p-toluenesulphonamide) exhibit greater lipophilicity, making them suitable for hydrophobic matrices but raising toxicity concerns. Hydroxyalkyl analogs are less reactive and more biodegradable .

Spectral and Analytical Data

  • IR Spectroscopy : Sulfonamide S=O stretches typically appear near 1345 cm⁻¹ (asymmetric) and 1162 cm⁻¹ (symmetric). Hydroxyalkyl groups would introduce broad O-H stretches (~3200–3600 cm⁻¹), absent in chloro or allyl analogs .
  • Regulatory Status : Chlorinated analogs like N-(2-Chloroethyl)-N-(2-chloropropyl)-p-toluenesulphonamide were registered in 2018, suggesting recent industrial or academic interest .

Q & A

Q. How can isotope labeling (e.g., ²H, ¹³C) track metabolic pathways of this compound in vivo?

  • Methodological Answer : Synthesize ¹³C-labeled derivatives at the hydroxyethyl carbon via reductive amination with ¹³C-ethanolamine. LC-MS/MS analysis of urine/plasma in rodent models identifies metabolites (e.g., sulfonic acid derivatives), with isotopic patterns confirming parent compound origin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.